
Boc-3-trifluoromethyl-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-trifluoromethyl-D-homophenylalanine is a product used for proteomics research . It has the molecular formula C16H20F3NO4 and a molecular weight of 347.33 .
Molecular Structure Analysis
The molecular structure of Boc-3-trifluoromethyl-D-homophenylalanine is represented by the linear formula C16H20F3NO4 .Physical And Chemical Properties Analysis
Boc-3-trifluoromethyl-D-homophenylalanine has a molecular weight of 347.33 . Its molecular formula is C16H20F3NO4 .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-3-trifluoromethyl-D-homophenylalanine: is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function during the peptide assembly process. This compound is particularly useful for introducing trifluoromethylated aromatic side chains into peptide sequences, which can significantly alter the peptide’s physical and chemical properties, such as increasing its lipophilicity or altering its conformational stability .
Medicinal Chemistry
In medicinal chemistry, the incorporation of Boc-3-trifluoromethyl-D-homophenylalanine into drug candidates can enhance their metabolic stability. The trifluoromethyl group is a common bioisostere for a methyl group, providing increased resistance to oxidative metabolism by cytochrome P450 enzymes. This can lead to the development of drugs with improved pharmacokinetic profiles .
Proteomics Research
This compound is also valuable in proteomics research. It can be used to modify proteins or peptides post-synthesis, which allows researchers to study protein function and interaction. The modification can help in the identification and quantification of proteins, especially in the context of mass spectrometry-based proteomic analysis .
Material Science
In the field of material science, Boc-3-trifluoromethyl-D-homophenylalanine can be utilized to synthesize polymers with specific properties. The introduction of trifluoromethyl groups into polymers can result in materials with lower surface energies, which is beneficial for creating hydrophobic surfaces .
Chemical Biology
Chemical biologists use this compound to study protein-protein interactions. By incorporating it into peptides, researchers can investigate the structural requirements for binding to protein targets. This can provide insights into the design of peptide-based inhibitors for therapeutic purposes .
Organic Synthesis
In organic synthesis, Boc-3-trifluoromethyl-D-homophenylalanine is a building block for the construction of complex molecules. Its protected amino group and trifluoromethylated aromatic ring make it a versatile intermediate for the synthesis of a wide range of organic compounds .
Agricultural Chemistry
The trifluoromethyl group is known for its insecticidal and fungicidal properties. Compounds containing this group, like Boc-3-trifluoromethyl-D-homophenylalanine , can be used to develop new agrochemicals that protect crops from pests and diseases .
Fluorine Chemistry
Finally, in fluorine chemistry, this compound is used to explore the effects of fluorination on molecular properties. The trifluoromethyl group is a key functional group in fluorine chemistry, and its incorporation into different molecular frameworks helps in understanding the role of fluorine atoms in chemical reactivity and stability .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCRXQIDUAVMW-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-trifluoromethyl-D-homophenylalanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


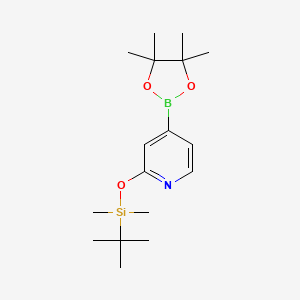
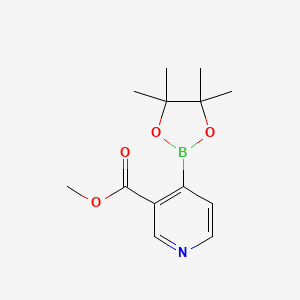
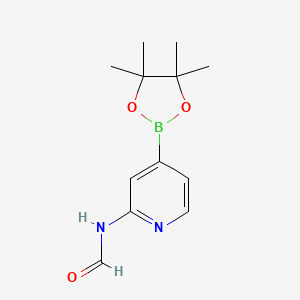
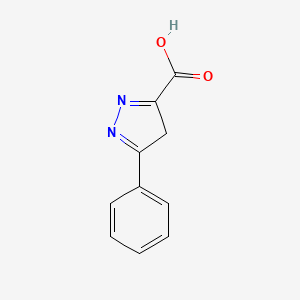
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
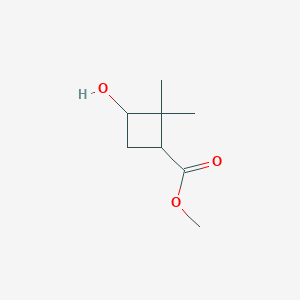
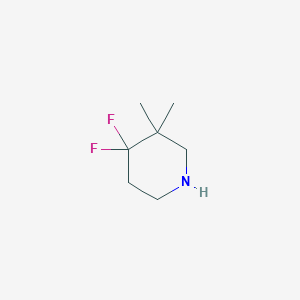
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
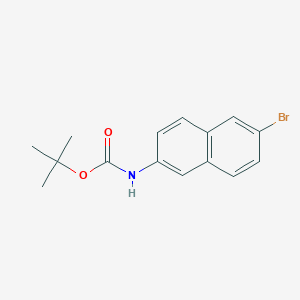
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
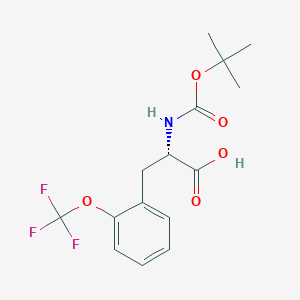
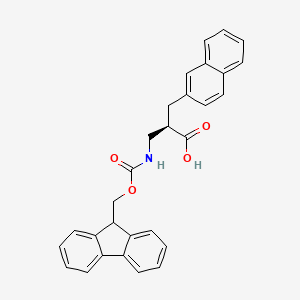
![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)